
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine site NMDA receptor antagonist and blocks the activation of NMDA receptors. This leads to a reduction in the influx of calcium ions into the neurons, which can prevent excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been found to have various biochemical and physiological effects. It can reduce the levels of glutamate in the brain, which can prevent excitotoxicity. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It has a high affinity for the glycine site of NMDA receptors and can be used to study the role of NMDA receptors in various neurological disorders. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential application is in the treatment of traumatic brain injury, where it has been found to have neuroprotective effects. It can also be studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, the development of more soluble analogs of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a glycine site NMDA receptor antagonist and can prevent excitotoxicity and neurodegeneration. While it has some limitations, it has several advantages for lab experiments and has potential applications in the treatment of various neurological disorders. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves the reaction of 5-chloro-2-methoxyaniline with N-methyl-N-(methylsulfonyl) glycine tert-butyl ester in the presence of a base. The resulting product is then deprotected to yield the final compound.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can reduce the damage caused by excitotoxicity.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(11)5-8(9)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZXKUWVQVDCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

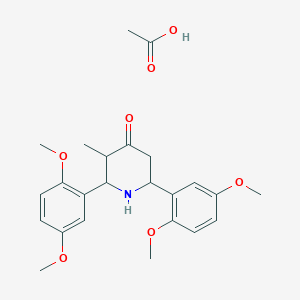
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)
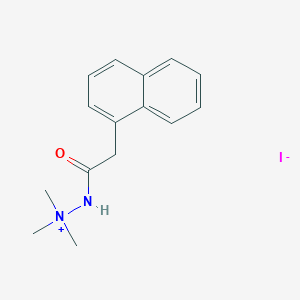
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
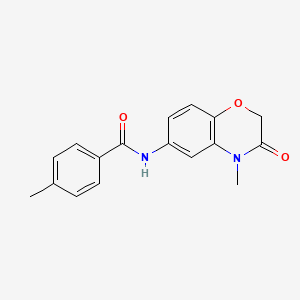

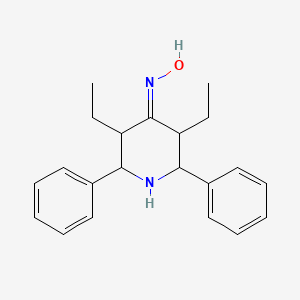
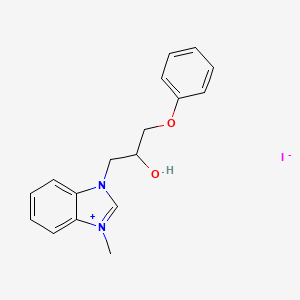
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
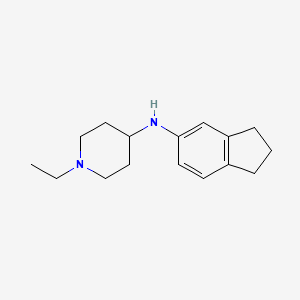
![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
